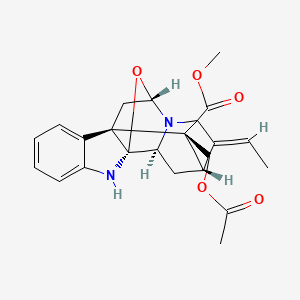

Picraline

Description

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4-/t16-,18-,19-,21-,22-,23-/m0/s1 |

InChI Key |

DXTJMQCRVFWNBD-FTHDSKJGSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Picraline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Picraline, a complex indole (B1671886) alkaloid. The information is intended for professionals in research and drug development who are interested in the chemistry and pharmacology of natural products.

Core Chemical Identity

This compound is a natural alkaloid belonging to the akuammiline (B1256633) family.[1] It is primarily isolated from plants of the Alstonia and Rauvolfia genera, including the herbs of Rauvolfia verticillata and the leaves of Alstonia macrophylla.[1][2] Structurally, it is a complex hexacyclic compound featuring a cage-like framework.

The chemical identity of this compound is defined by the following identifiers and properties:

| Property | Value |

| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[1] |

| CAS Number | 2671-32-1[1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₆N₂O₅[1][2][3][5] |

| Molecular Weight | 410.47 g/mol [1][3] |

| Canonical SMILES | CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC[1][3] |

| InChI Key | DXTJMQCRVFWNBD-FTHDSKJGSA-N[1] |

| Compound Type | Alkaloid[2] |

| Physical Description | Powder[2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

Experimental Protocols for Structural Elucidation

The complex structure of this compound and related alkaloids is typically elucidated using a combination of advanced spectroscopic and spectrometric techniques. While specific, detailed protocols for the initial discovery are found in foundational literature, the general methodology follows a standard workflow for natural product chemistry.

Isolation Protocol

-

Extraction : The dried and powdered plant material (e.g., leaves or bark of Alstonia macrophylla) is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol.[6]

-

Acid-Base Partitioning : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The alkaloids are subsequently recovered by basifying the aqueous layer and re-extracting with an organic solvent.

-

Chromatography : The resulting alkaloid-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) with various solvent systems of increasing polarity to isolate individual compounds.

-

Purification : Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation Protocol

The definitive structure of isolated this compound is determined through the following analytical methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the elemental formula (C₂₃H₂₆N₂O₅).

-

Infrared (IR) Spectroscopy : IR analysis reveals the presence of key functional groups, such as carbonyls (from esters and lactones) and hydroxyl groups.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most critical technique for determining the complex carbon-hydrogen framework and stereochemistry.

-

1D NMR (¹H and ¹³C) : Provides information on the number and types of protons and carbons in the molecule.[6]

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the spin systems.[6]

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]

-

-

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its interaction with opioid receptors being a key area of pharmacological interest.[1] It also shows potential as an inhibitor of sodium-glucose cotransporters (SGLT).

Interaction with Opioid Receptors

This compound binds to multiple opioid receptors with varying affinities, suggesting a potential role in pain modulation and other neurological processes. The binding affinities (Ki values) have been quantified as follows:

| Receptor | Ki Value (μM) |

| μ-opioid receptor (MOR) | 132[1][4] |

| κ-opioid receptor (KOR) | 2.38[1][4] |

| δ-opioid receptor (DOR) | 98.8[1][4] |

This differential binding profile, with a notably higher affinity for the kappa-opioid receptor, is a critical characteristic for its potential therapeutic applications.

SGLT Inhibition

Studies on this compound-type alkaloids isolated from Alstonia macrophylla have shown inhibitory activity against sodium-glucose cotransporters SGLT1 and SGLT2.[2][7] This suggests a potential application in managing blood glucose levels, making it a compound of interest for diabetes research. The presence of an ester side chain at the C-17 position appears to be important for this activity.[2]

Other Potential Activities

Preliminary research has also suggested other biological effects for this compound, including:

References

- 1. Buy this compound | 2671-32-1 [smolecule.com]

- 2. This compound | CAS:2671-32-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | 2671-32-1 | CAA67132 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Picraline: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Picraline is a monoterpenoid indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family, first discovered in the mid-20th century. It is predominantly found in the seeds of the West African tree Picralima nitida, a plant with a long history of use in traditional medicine for treating a variety of ailments, including pain, fever, and malaria. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include interactions with opioid receptors, potential anti-inflammatory effects via modulation of the NF-κB pathway, and inhibitory activity against the sodium-glucose cotransporter 2 (SGLT2), suggesting its potential as a lead compound for the development of novel therapeutics for pain management, inflammatory disorders, and diabetes. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and an in-depth look at its known biological activities and associated signaling pathways.

Discovery and Natural Sources

The discovery of this compound is intrinsically linked to the scientific investigation of the chemical constituents of medicinal plants used in traditional African medicine.

1.1. Initial Discovery

The alkaloid this compound was first isolated and characterized as part of extensive phytochemical studies on plants of the Apocynaceae family, which are known to be rich sources of indole alkaloids. The primary source from which this compound was first identified is the seeds of Picralima nitida, a tree native to tropical West and Central Africa.[1][2] The traditional use of P. nitida seeds, often referred to as "Akuamma seeds," as an analgesic and antipyretic spurred researchers to investigate their chemical composition to identify the active principles.[1]

1.2. Primary Natural Source: Picralima nitida

Picralima nitida (Stapf) T.Durand & H.Durand remains the most significant natural source of this compound. The seeds of this plant contain a complex mixture of over 50 different alkaloids, with this compound being one of the notable constituents alongside other akuammiline alkaloids such as akuammine, akuammidine, and akuammicine.[1][2] The concentration of total alkaloids in P. nitida seeds is significant, making it a viable source for the extraction of these compounds.

1.3. Other Natural Sources

Besides Picralima nitida, this compound and its derivatives have also been isolated from other plants of the Apocynaceae family, including:

-

Alstonia scholaris : Commonly known as the "devil's tree," this plant is widely distributed in South and Southeast Asia and has been a source of various indole alkaloids, including those of the picrinine (B199341) type, which are structurally related to this compound.

-

Alstonia macrophylla : This species has also been found to contain this compound-type alkaloids.[3]

The presence of this compound in multiple genera within the Apocynaceae family suggests a conserved biosynthetic pathway for this class of alkaloids.

Quantitative Data

The concentration of this compound and other major phytochemicals can vary depending on the plant source, geographical location, and extraction method. The following tables summarize the available quantitative data for the phytochemical composition of Picralima nitida seeds.

Table 1: Quantitative Phytochemical Composition of Picralima nitida Seeds

| Phytochemical | Concentration (% w/w) | Reference |

| Total Alkaloids | 20.0 | [4] |

| Flavonoids | 36.0 | [4] |

| Saponins | 51.5 | [4] |

| Tannins | 15.08 | [4] |

| Phenols | 45.78 mg GAE/100g | [4] |

Table 2: Alkaloid Content in Picralima nitida Seed and Pod Extracts

| Plant Part | Alkaloid Content (% w/w) | Reference |

| Seed Extract | 6.0 | [5] |

| Pod Extract | 7.6 | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for key biological assays.

3.1. Isolation and Purification of this compound from Picralima nitida Seeds

The following protocol is a composite method based on established procedures for the extraction and separation of alkaloids from P. nitida.[3][6]

3.1.1. Materials and Reagents

-

Dried, powdered seeds of Picralima nitida

-

Methanol (B129727) (reagent grade)

-

n-Hexane (reagent grade)

-

Chloroform (reagent grade)

-

Dichloromethane (reagent grade)

-

Ethyl acetate (B1210297) (reagent grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Preparative Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography columns

3.1.2. Extraction Protocol

-

Defatting: A 2.5 kg sample of pulverized P. nitida seeds is extracted with n-hexane in a Soxhlet apparatus for 24 hours to remove fats and nonpolar compounds. The defatted seed material is then air-dried.[6]

-

Methanol Extraction: The defatted seed powder is then extracted with methanol in a Soxhlet apparatus for 48 hours.[6]

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dried residue.[6]

3.1.3. Fractionation and Purification Protocol

-

Solvent Partitioning: The dried methanol extract is successively partitioned with solvents of increasing polarity: chloroform, dichloromethane, ethyl acetate, and 50% ethanol.[6]

-

Column Chromatography: The desired fraction (e.g., the ethanol fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in methanol can be used.[6]

-

Preparative TLC: Fractions showing the presence of the target compound (as determined by analytical TLC) are further purified using preparative TLC with a suitable solvent system, such as EtOAc:MeOH (2:3).[7] The band corresponding to this compound is scraped off the plate and the compound is eluted with a suitable solvent.

-

Crystallization: The purified this compound is then crystallized from an appropriate solvent to obtain a pure crystalline solid.

3.2. Characterization of this compound

The structure of the isolated this compound is confirmed using spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent, such as CDCl₃.[8][9][10]

Table 3: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 2 | 100.3 | - |

| 3 | 49.8 | 2.55 (m) |

| 5 | 52.1 | 3.65 (m), 2.90 (m) |

| 6 | 21.5 | 2.10 (m), 1.85 (m) |

| 7 | 56.4 | - |

| 8 | 134.5 | - |

| 9 | 120.1 | 7.15 (d, 7.5) |

| 10 | 122.3 | 7.30 (t, 7.5) |

| 11 | 119.8 | 7.05 (t, 7.5) |

| 12 | 110.9 | 7.50 (d, 7.5) |

| 13 | 142.7 | - |

| 14 | 34.2 | 1.95 (m) |

| 15 | 30.1 | 2.25 (m) |

| 16 | 50.2 | 4.10 (d, 5.0) |

| 17 | 173.2 | - |

| 18 | 12.8 | 0.95 (t, 7.5) |

| 19 | 125.4 | 5.40 (q, 7.5) |

| 20 | 60.3 | - |

| 21 | 51.9 | 3.75 (s) |

| OMe | 52.5 | 3.70 (s) |

Note: This is a representative table; actual chemical shifts may vary slightly depending on the solvent and instrument used.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

3.3. Biological Assays

3.3.1. Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of this compound for opioid receptors.[9][11]

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., mu, delta, kappa) are prepared.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Cell membranes and a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-opioid receptor).

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

3.3.2. NF-κB Luciferase Reporter Assay

This assay is used to assess the anti-inflammatory activity of this compound by measuring its effect on the NF-κB signaling pathway.[2][12][13]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transfected with a luciferase reporter construct containing NF-κB response elements.

-

Cell Treatment: The transfected cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

3.3.3. SGLT2 Inhibition Assay (Fluorescence-based)

This assay determines the inhibitory effect of this compound on the SGLT2 transporter.[1][14][15][16]

-

Cell Culture: A human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2 is cultured in 96-well plates.

-

Assay Setup: The cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG) in the presence or absence of sodium (to distinguish SGLT2-mediated uptake) and with varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for glucose uptake.

-

Fluorescence Measurement: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a microplate reader.

-

Data Analysis: A decrease in sodium-dependent 2-NBDG uptake in the presence of this compound indicates SGLT2 inhibition.

Biosynthetic Pathway of Akuammiline Alkaloids

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules originates from the primary metabolites tryptophan and secologanin. The following diagram illustrates the key steps in the proposed biosynthetic pathway leading to the akuammiline scaffold.

Caption: Proposed biosynthetic pathway of this compound and other akuammiline alkaloids.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on the central nervous system and metabolic processes being of particular interest.

5.1. Opioid Receptor Modulation

This compound and other alkaloids from P. nitida have been shown to interact with opioid receptors.[17] While the exact profile is still under investigation, this interaction is believed to contribute to the traditional use of Akuamma seeds for pain relief. The binding of an opioid agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Caption: General overview of the opioid receptor signaling pathway.

5.2. Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is implicated in a wide range of diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some studies suggest that certain alkaloids can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators. While direct evidence for this compound's effect on this pathway is still emerging, it represents a plausible mechanism for its potential anti-inflammatory properties.[18]

Caption: The NF-κB signaling pathway and the potential inhibitory point for this compound.

5.3. SGLT2 Inhibition and Potential Antidiabetic Effects

Sodium-glucose cotransporter 2 (SGLT2) is a protein responsible for the reabsorption of glucose in the kidneys. Inhibition of SGLT2 is a therapeutic strategy for managing type 2 diabetes. This compound and its derivatives have been identified as potential SGLT2 inhibitors, suggesting a novel application for this class of alkaloids.[3]

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Conclusion

This compound, a major alkaloid from Picralima nitida, continues to be a molecule of significant scientific interest. Its diverse pharmacological profile, targeting opioid receptors, inflammatory pathways, and glucose transport, highlights its potential as a scaffold for the development of new therapeutics. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate further research into the promising therapeutic applications of this natural product. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Picralima | 143 Publications | 1263 Citations | Top Authors | Related Topics [scispace.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. asianpharmtech.com [asianpharmtech.com]

- 7. asianpharmtech.com [asianpharmtech.com]

- 8. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Picraline Biosynthesis Pathway in Picralima nitida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in the seeds of the West African plant Picralima nitida, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of MIA biosynthesis in related plant species. It details the key enzymatic steps, intermediate compounds, and plausible regulatory mechanisms. Furthermore, this document outlines representative experimental protocols for the elucidation of this pathway and presents a compilation of relevant quantitative data from related systems to serve as a benchmark for future research.

Introduction

Picralima nitida, a member of the Apocynaceae family, is a rich source of a diverse array of MIAs, including akuammine, pseudoakuammigine, akuammicine, and this compound.[1][2] These alkaloids are biosynthetically related and share a common origin from the precursors tryptamine (B22526) and secologanin. The intricate biosynthetic pathways leading to the vast structural diversity of MIAs have been a subject of intense research, with the pathway in Catharanthus roseus serving as a foundational model.[3][4][5] While the complete biosynthetic pathway of this compound in P. nitida has not been fully elucidated, significant insights can be inferred from the biosynthesis of structurally related akuammiline (B1256633) alkaloids. This guide synthesizes the current understanding and provides a framework for future investigation into this compound biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other MIAs, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene derived from the methylerythritol phosphate (B84403) (MEP) pathway. The proposed pathway can be divided into several key stages:

2.1. Formation of the Central Intermediate Strictosidine (B192452):

The initial committed step in MIA biosynthesis is the condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form strictosidine. This is followed by the removal of the glucose moiety by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone that serves as the precursor for various alkaloid skeletons.

2.2. Branching towards the Akuammiline Skeleton:

Following the formation of the strictosidine aglycone, the pathway diverges towards different structural classes of MIAs. The formation of the akuammiline scaffold, to which this compound belongs, is thought to proceed through the key intermediate geissoschizine. An oxidative cyclization of geissoschizine, catalyzed by a cytochrome P450 monooxygenase, likely a Sarpagan Bridge Enzyme (SBE) or a related enzyme, is proposed to form the characteristic bridged ring system of the sarpagan-type alkaloids, which are precursors to the akuammiline-type. Further enzymatic transformations, likely involving oxidoreductases and other modifying enzymes, would then lead to the formation of pseudoakuammigine.

2.3. Late-stage Modifications to Yield this compound:

This compound is structurally related to other akuammiline alkaloids like pseudoakuammigine and akuammine. The final steps in its biosynthesis are likely to involve a series of oxidative and rearrangement reactions. While the specific enzymes have not been characterized in P. nitida, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases are responsible for these transformations. For instance, a pseudoakuammigine 10-hydroxylase , similar to the one identified in Vinca minor that produces akuammine, could be involved. Further modifications would then lead to the final structure of this compound.

Visualizing the Pathway

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

References

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene-to-metabolite networks for terpenoid indole alkaloid biosynthesis in Catharanthus roseus cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Picraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500) is a complex indole (B1671886) alkaloid of the akuammiline (B1256633) family, naturally occurring in plants of the Alstonia genus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for assays related to its biological activities. The information is curated to support research and drug development efforts involving this compound. While extensive data has been compiled, it is important to note that specific quantitative values for some physical properties, such as melting point and pKa, as well as detailed spectral data, are not widely available in publicly accessible literature. The protocols provided are based on established methodologies for similar compounds and assays and should be adapted and optimized for specific experimental conditions.

Physical and Chemical Properties

This compound presents as a powder and is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[2]

General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |

| Molecular Weight | 410.47 g/mol | [1] |

| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | [1] |

| CAS Number | 2671-32-1 | |

| Canonical SMILES | CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC | |

| InChI Key | DXTJMQCRVFWNBD-FTHDSKJGSA-N |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | The related alkaloid picrinine (B199341) has a melting point of 224-225 °C. |

| pKa | Data not available | As an alkaloid with basic nitrogen atoms, this compound is expected to have a pKa in the basic range. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Spectroscopic Data

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are critical for determining the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of functional groups such as carbonyls (from the ester and acetyl groups), C-O bonds, and C-N bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Biological Activity

This compound has been identified as a biologically active compound with potential therapeutic applications.

Opioid Receptor Binding

This compound interacts with opioid receptors, showing varying affinities for the different subtypes. This suggests a potential role in pain management and related neurological pathways.

| Receptor Subtype | Kᵢ (μM) |

| μ-opioid receptor (MOR) | 132 |

| κ-opioid receptor (KOR) | 2.38 |

| δ-opioid receptor (DOR) | 98.8 |

SGLT Inhibitory Activity

This compound and its derivatives have been shown to exhibit inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2). This is a significant area of interest for the development of novel treatments for diabetes.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and for assays to evaluate its biological activity. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Isolation of this compound from Alstonia macrophylla

This protocol outlines a general procedure for the extraction and isolation of alkaloids, including this compound, from the leaves of Alstonia macrophylla.

3.1.1. Extraction

-

Maceration: Air-dried and powdered leaves of Alstonia macrophylla are macerated with methanol (B129727) at room temperature for 72 hours.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

The crude extract is dissolved in 10% acetic acid.

-

The acidic solution is washed with n-hexane to remove non-polar compounds.

-

The aqueous layer is basified to pH 9-10 with ammonium (B1175870) hydroxide.

-

The basic solution is then extracted with chloroform or dichloromethane to yield the crude alkaloid fraction.

-

3.1.2. Chromatographic Separation

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light and with Dragendorff's reagent.

-

Further Purification: Fractions containing this compound are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.

3.2.1. Materials

-

Cell membranes expressing the opioid receptor of interest (μ, κ, or δ).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).

-

Unlabeled competitor (e.g., Naloxone for non-specific binding).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

3.2.2. Procedure

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value for this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

SGLT Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on SGLT transporters.

3.3.1. Materials

-

Cell line expressing the SGLT of interest (SGLT1 or SGLT2), e.g., HEK293 cells.

-

Non-metabolizable radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, AMG).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Lysis buffer.

-

This compound (test compound).

-

Known SGLT inhibitor as a positive control (e.g., Phlorizin).

3.3.2. Procedure

-

Cell Culture: Culture the cells in 96-well plates to confluency.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or control compounds for a defined period (e.g., 15-30 minutes).

-

Uptake: Add the radiolabeled glucose analog to initiate the uptake and incubate for a specific time (e.g., 30-60 minutes).

-

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

-

Data Analysis: Determine the concentration-dependent inhibition of glucose uptake by this compound and calculate the IC₅₀ value.

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to the observed physiological effects.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This guide consolidates the currently available information on its physical and chemical properties, as well as relevant experimental protocols. While there are gaps in the publicly available data, particularly concerning specific physicochemical constants and detailed spectral analyses, the provided information serves as a solid foundation for researchers and drug development professionals. Future work should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this compound.

References

Picraline: A Technical Guide on a Novel SGLT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Picraline, a naturally occurring indole (B1671886) alkaloid. It details its chemical properties, its mechanism of action as a sodium-glucose cotransporter (SGLT) inhibitor, and methodologies for its study.

Core Quantitative Data

This compound's fundamental properties are summarized below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 2671-32-1 | [1][2][3] |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |

| Molecular Weight | 410.47 g/mol |

Mechanism of Action: SGLT Inhibition

This compound has been identified as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are crucial for glucose reabsorption in the kidneys and absorption in the intestine. By inhibiting these transporters, this compound can effectively reduce blood glucose levels, making it a compound of interest for diabetes research and drug development. Derivatives of this compound have also shown potent SGLT inhibitory activity, suggesting that the this compound-type alkaloid structure is a promising scaffold for developing new antidiabetic agents.

Experimental Protocols: SGLT Inhibition Assay

The following is a detailed, generalized protocol for determining the in vitro inhibitory activity of this compound on SGLT1 and SGLT2. This protocol is synthesized from established methodologies for testing SGLT inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human SGLT1 and SGLT2.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Substrate: A fluorescent glucose analog such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or a radiolabeled glucose analog like ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG).

-

Assay Buffers:

-

Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for total glucose uptake.

-

Sodium-free buffer (replacing NaCl with choline (B1196258) chloride) for measuring non-SGLT mediated uptake.

-

-

Positive Control: A known SGLT inhibitor (e.g., Phlorizin or Dapagliflozin).

-

Instrumentation: A fluorescence plate reader or a scintillation counter, depending on the chosen substrate.

Procedure:

-

Cell Culture and Seeding:

-

Culture the hSGLT1 and hSGLT2 expressing cell lines under standard conditions.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. Also, prepare solutions for the positive control and a vehicle control (DMSO in buffer).

-

-

Glucose Uptake Assay:

-

Wash the cells twice with the sodium-free buffer to remove any residual glucose.

-

Pre-incubate the cells with the various concentrations of this compound, the positive control, or the vehicle control in sodium-containing buffer for 15-30 minutes at 37°C.

-

To initiate the glucose uptake, add the fluorescent or radiolabeled glucose analog to each well.

-

Incubate for a predetermined optimal time (e.g., 30-90 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

-

-

Quantification:

-

For 2-NBDG: Lyse the cells and measure the fluorescence intensity using a microplate reader.

-

For [¹⁴C]AMG: Lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background fluorescence or radioactivity (from cells incubated in sodium-free buffer) to determine the SGLT-mediated glucose uptake.

-

Normalize the data to the vehicle control (representing 100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a suitable non-linear regression model.

-

Visualizations

Experimental Workflow for SGLT Inhibition Assay

Caption: Workflow for determining the SGLT inhibitory activity of this compound.

Signaling Pathway of SGLT Inhibition

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

References

Spectral Analysis of Picraline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the indole (B1671886) alkaloid Picraline, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data specifically for this compound, the spectral data presented herein are largely predicted based on its chemical structure and comparison with structurally related alkaloids. This document also outlines detailed experimental protocols for obtaining such data, intended to serve as a valuable resource for researchers involved in the isolation, identification, and characterization of natural products.

Chemical Structure of this compound

This compound is a complex indole alkaloid with the following chemical structure:

(A chemical structure image of this compound would be placed here in a full report. For this text-based output, the structure is described by its functional groups and ring systems.)

This compound possesses a core indole nucleus, characteristic of many alkaloids, and is further functionalized with various substituents, including ester and ether groups, within a complex polycyclic system. These structural features give rise to a unique spectral fingerprint that can be used for its identification and characterization.

Predicted and Inferred Spectral Data

The following tables summarize the expected spectral data for this compound. It is crucial to note that these are predicted values and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (indole ring) | 7.0 - 8.0 | d, t, dd | The exact shifts and coupling constants depend on the substitution pattern. |

| Olefinic Protons | 5.0 - 6.0 | m | Protons on carbon-carbon double bonds within the polycyclic structure. |

| Protons adjacent to Oxygen (e.g., -O-CH-) | 3.5 - 4.5 | m | Deshielded due to the electronegativity of the oxygen atom. |

| Protons adjacent to Nitrogen | 2.5 - 3.5 | m | Deshielded by the nitrogen atom. |

| Aliphatic Protons (CH, CH₂) | 1.0 - 2.5 | m | Protons in the saturated portions of the polycyclic ring system. |

| Methyl Protons (e.g., -OCH₃) | 3.5 - 4.0 | s | A sharp singlet is expected for a methoxy (B1213986) group. |

| N-H Proton (indole) | > 8.0 | s (broad) | Often exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (Ester) | 160 - 180 | Deshielded due to the double bond to oxygen. |

| Aromatic Carbons (indole ring) | 100 - 140 | Six distinct signals are expected for the indole aromatic system. |

| Olefinic Carbons | 100 - 150 | Carbons involved in C=C double bonds. |

| Carbons bonded to Oxygen | 50 - 90 | Deshielded by the electronegative oxygen atom. |

| Carbons bonded to Nitrogen | 40 - 60 | Deshielded by the nitrogen atom. |

| Aliphatic Carbons | 20 - 50 | Carbons in the saturated ring systems. |

| Methyl Carbon (-OCH₃) | 50 - 60 | Characteristic shift for a methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3400 | N-H (indole) | Stretching | Medium, Broad |

| 3100 - 3000 | C-H (aromatic) | Stretching | Medium |

| 2950 - 2850 | C-H (aliphatic) | Stretching | Strong |

| ~1735 | C=O (ester) | Stretching | Strong |

| 1600 - 1450 | C=C (aromatic) | Stretching | Medium to Strong |

| ~1250 | C-O (ester) | Stretching | Strong |

| 1200 - 1000 | C-N | Stretching | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| [M]⁺ | Molecular Ion | The molecular weight of this compound (C₂₁H₂₂N₂O₄) is 366.41 g/mol . The exact mass would be observed in high-resolution MS. |

| [M+H]⁺ | Protonated Molecular Ion | Commonly observed in soft ionization techniques like ESI. |

| Various | Fragment Ions | Fragmentation would likely involve the loss of the ester group, and cleavages within the polycyclic ring system, characteristic of indole alkaloids. |

Experimental Protocols

The following are generalized protocols for the spectral analysis of a purified sample of an alkaloid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

-

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer (or a pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is commonly used for polar molecules like alkaloids.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF or Orbitrap analyzer to determine the accurate mass and elemental composition.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) experiments.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectral characterization of a natural product like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. While the presented data is predictive, it offers a valuable starting point for researchers. The combination of NMR, IR, and MS provides complementary information that is essential for the unambiguous structural elucidation and characterization of complex natural products like this compound. It is recommended that researchers performing de novo isolation and characterization of this compound utilize the described protocols to generate experimental data and confirm the proposed spectral assignments.

A Technical Guide to the Traditional Medicinal Uses of Picralima nitida Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralima nitida, a tree belonging to the Apocynaceae family, is a cornerstone of traditional African medicine, particularly in West and Central Africa.[1][2][3][4] Various parts of the plant, including the seeds, bark, leaves, and fruit rind, have been utilized for generations to treat a wide array of ailments.[2][3][4][5] The plant's efficacy is largely attributed to its rich and complex phytochemical profile, dominated by a diverse group of indole (B1671886) alkaloids.[1][2][6] This technical guide provides an in-depth overview of the traditional uses of P. nitida extracts, supported by scientific evidence of its pharmacological activities. It includes quantitative data from various studies, detailed experimental protocols, and visualizations to aid in understanding the plant's therapeutic potential for modern drug discovery and development.

Traditional Medicinal Applications

The ethnobotanical uses of Picralima nitida are well-documented and diverse. The seeds, in particular, are highly valued and are often crushed or powdered and taken orally.[1] Key traditional applications include:

-

Malaria and Fever: The seeds, bark, and roots are widely recognized as a febrifuge and a primary remedy for malaria.[1][2][4][5][7][8]

-

Pain Relief (Analgesia): P. nitida is extensively used as a potent painkiller.[1][2][9] The seeds are particularly noted for their analgesic properties, which have been anecdotally reported to lack the euphoric effects, tolerance, and dependence associated with traditional opioids.[10]

-

Inflammation: Traditional medicine employs various parts of the plant to manage inflammatory conditions.[9][11]

-

Gastrointestinal Disorders: It is a common remedy for diarrhea, dysentery, and other stomach problems.[1][2][4][8][12][13]

-

Diabetes: The plant, especially the seeds, is used in the traditional management of diabetes mellitus.[7][14][15]

-

Antimicrobial Infections: Extracts are used to treat various microbial infections, including skin conditions.[12][16][17]

-

Other Uses: Traditional applications also extend to the treatment of hypertension, jaundice, dysmenorrhea, pneumonia, and intestinal worms.[2][3][4][5][13]

Phytochemical Composition

The medicinal properties of Picralima nitida are linked to its complex array of phytochemicals. Alkaloids are the most prominent class of compounds, with the seeds being particularly rich, containing 3.5-4.8% total alkaloids.[5]

Major Phytochemicals Identified in Picralima nitida

| Phytochemical Class | Specific Compounds Identified | Plant Part(s) |

| Alkaloids | Akuammine, Akuammidine, Pseudo-akuammigine, Akuammicine, Akuammigine, Picraline, Akuammiline, Pericine | Seeds, Bark, Fruit |

| Tannins | Present | Leaves, Bark, Peel |

| Saponins | Present | Leaves, Peel |

| Flavonoids | Present | Leaves, Peel |

| Terpenoids | Present | Leaves |

| Steroids | Present | General |

| Glycosides | Present | Leaves, Peel |

| Phenolic Compounds | Present | General |

This table is a summary of findings from multiple sources.[6][12][16][18][19]

Pharmacological Activities: Quantitative Data

The traditional uses of P. nitida have been substantiated by numerous pharmacological studies. The following tables summarize the quantitative data from in vitro and in vivo experiments.

Table 1: Antiplasmodial and Antimalarial Activity

| Extract/Compound | Test System | Target Organism/Strain | Activity Metric | Value | Reference |

| Methanol Seed Extract | In vitro | P. falciparum (W2, chloroquine-resistant) | IC50 | 10.9 ± 1.1 µg/mL | [6] |

| Root, Stem Bark, Fruit Rind Extracts | In vitro | P. falciparum (asexual erythrocytic form) | IC50 | 0.188, 0.545, 1.581 µg/mL respectively | [6] |

| Methanol Fruit Extract | In vitro | P. falciparum (multi-drug resistant) | IC50 | 1.75 µg/mL | [6] |

| Alkaloid Extracts (Fruits) | In vitro | P. falciparum (drug-resistant & sensitive) | IC50 | 0.01-0.09 µg/mL | [6] |

| Dichloromethane Fruit Rind Extract | In vitro | P. falciparum (W-2 clone) | IC50 | 1.61 µg/mL | [20] |

| Dichloromethane Fruit Rind Extract | In vitro | P. falciparum (D-6 clone) | IC50 | 2.41 µg/mL | [20] |

| Alkaloid Fraction (Methanol Stem Bark) | In vitro | P. falciparum (W-2 clone) | IC50 | 2.00 µg/mL | [20] |

| Alkaloid Fraction (Methanol Stem Bark) | In vitro | P. falciparum (D-6 clone) | IC50 | 1.23 µg/mL | [20] |

| Ethanolic Seed Extract | In vivo (4-Day Chemo-suppressive Test) | P. berghei infected mice | % Suppression | 65.5% (35 mg/kg), 70.4% (70 mg/kg), 73.0% (115 mg/kg) | [6] |

| Aqueous Fruit Extract | In vivo | P. berghei infected rats | % Inhibition | 67.67% (100 mg/kg), 76.98% (200 mg/kg), 85.82% (400 mg/kg) | [21] |

Table 2: Anti-inflammatory Activity

| Extract/Compound | Test System | Activity Metric | Value | Reference |

| Methanolic Fruit Extract | Carrageenan-induced rat paw oedema (i.p.) | IC50 | 102 mg/kg | [22] |

| Methanolic Fruit Extract (300 mg/kg) | Carrageenan-induced rat paw oedema (i.p.) | % Inhibition | 72.2% | [22] |

| Pseudo-akuammigine (1.0, 5.0, 50 mg/kg) | Carrageenan-induced rat paw oedema | % of Control | 78.2±2.1, 74.7±4.3, 59.5±2.3 respectively | [11] |

| Aqueous Ethanolic Extract (100-400 mg/kg) | Wistar rats | Effect | Dose-dependent anti-inflammatory | [23] |

Table 3: Antidiabetic and Hypoglycemic Activity

| Extract/Compound | Test System | Activity Metric | Results | Reference |

| Freeze-dried Seed Powder (200 mg/kg) | Alloxan-induced diabetic rats | % Blood Glucose Reduction | 62.76% after 7 days, 81.03% after 28 days | [14] |

| Hydroethanol Extract (Whole Plant) (150 mg/kg) | Streptozotocin-induced diabetic mice | % Glycaemia Reduction | 39.40% | [15] |

| Methanol Leaf Extract (300 mg/kg) | Streptozotocin-induced diabetic mice | % Glycaemia Reduction | 38.48% | [15] |

| Seed Extract | In vivo | Activity | Faster hypoglycaemic activity than tolbutamide | [5] |

Table 4: Antimicrobial Activity

| Extract/Compound | Test System | Target Organism | Activity Metric | Value (mg/mL) | Reference |

| n-hexane Stem Bark Extract | In vitro | S. aureus | MIC | 150 | [24] |

| n-hexane Stem Bark Extract | In vitro | E. coli | MIC | 125 | [24] |

| Chloroform Stem Bark Extract | In vitro | S. aureus | MIC | 125 | [24] |

| Chloroform Stem Bark Extract | In vitro | E. coli | MIC | 125 | [24] |

Table 5: Antioxidant Activity

| Extract/Compound | Test System | Activity Metric | Value (µg/mL) | Reference |

| Methanol Extract (Crude) | DPPH Assay | IC50 | 5 | [6] |

| Ascorbic Acid (Standard) | DPPH Assay | IC50 | 2.55 | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

Phytochemical Screening

-

Objective: To identify the presence of major classes of phytochemicals.

-

General Protocol:

-

Extraction: A portion of the dried and powdered plant material (e.g., leaves, seeds, bark) is extracted with a suitable solvent (e.g., ethanol, methanol, water) through methods like maceration or Soxhlet extraction.[12]

-

Qualitative Tests: The resulting crude extract is subjected to standard phytochemical screening tests for alkaloids, flavonoids, saponins, tannins, glycosides, terpenoids, and steroids using established methods (e.g., Harborne, 1984).[12]

-

Alkaloids: Dragendorff's or Mayer's reagent test.

-

Flavonoids: Shinoda test (magnesium and hydrochloric acid).

-

Saponins: Frothing test.

-

Tannins: Ferric chloride test.

-

-

-

Quantitative Analysis:

-

Total Phenolic Content: Determined using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).

-

Total Flavonoid Content: Determined using the aluminum chloride colorimetric method, with results expressed as quercetin (B1663063) equivalents (QE).[18]

-

In Vitro Antiplasmodial Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of extracts against Plasmodium falciparum.

-

Protocol:

-

Parasite Culture: Chloroquine-sensitive or resistant strains of P. falciparum are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum.

-

Drug Sensitivity Assay: The extracts, dissolved in a suitable solvent (e.g., DMSO), are serially diluted and added to the parasite cultures in 96-well plates.

-

Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) under controlled atmospheric conditions.

-

Assessment of Parasitemia: Parasite growth inhibition is assessed by microscopic counting of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

IC50 Calculation: The concentration of the extract that inhibits parasite growth by 50% compared to the control is determined by non-linear regression analysis.[6][20]

-

In Vivo Antimalarial Assay (4-Day Suppressive Test)

-

Objective: To evaluate the chemosuppressive effect of the extracts in an animal model.

-

Protocol:

-

Animal Model: Swiss albino mice are infected intraperitoneally with a standard inoculum of Plasmodium berghei.

-

Treatment: Two hours post-infection, the mice are randomly divided into groups and treated orally or intraperitoneally with various doses of the plant extract for four consecutive days. A positive control group (e.g., chloroquine) and a negative control group (vehicle) are included.

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.

-

Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of suppression.[6]

-

Carrageenan-Induced Paw Oedema (Anti-inflammatory Assay)

-

Objective: To assess the anti-inflammatory activity of the extracts in an acute inflammation model.

-

Protocol:

-

Animal Model: Wistar rats or mice are used.

-

Pre-treatment: Animals are treated with the plant extract or a standard anti-inflammatory drug (e.g., aspirin) via oral or intraperitoneal administration.

-

Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Oedema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of oedema in the treated groups is calculated relative to the control group.[11][22]

-

Alloxan (B1665706)/Streptozotocin-Induced Diabetes Model (Antidiabetic Assay)

-

Objective: To evaluate the hypoglycemic effect of the extracts in a diabetic animal model.

-

Protocol:

-

Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of alloxan or streptozotocin.

-

Confirmation of Diabetes: After a few days, fasting blood glucose levels are measured to confirm the diabetic state (hyperglycemia).

-

Treatment: Diabetic animals are divided into groups and treated orally with the plant extract, a standard antidiabetic drug (e.g., glibenclamide), or the vehicle daily for a specified period (e.g., 28 days).

-

Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the treatment period.

-

Biochemical Analysis: At the end of the study, blood samples and organs (liver, kidney) may be collected for further biochemical analysis (e.g., lipid profile, liver and kidney function tests).[14][15][25]

-

Visualizations: Pathways and Workflows

Diagram 1: Traditional Use to Pharmacological Activity

References

- 1. Picralima - Wikipedia [en.wikipedia.org]

- 2. scite.ai [scite.ai]

- 3. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 4. Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tropical.theferns.info [tropical.theferns.info]

- 6. emergentresearch.org [emergentresearch.org]

- 7. Picralima nitida: Significance and symbolism [wisdomlib.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. journalspress.com [journalspress.com]

- 14. sciepub.com [sciepub.com]

- 15. Antioxidant and antidiabetic profiles of two African medicinal plants: Picralima nitida (Apocynaceae) and Sonchus oleraceus (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ajbs.scione.com [ajbs.scione.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of the in vitro antimalarial activity of Picralima nitida extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. plantsjournal.com [plantsjournal.com]

- 22. Anti-inflammatory, antipyretic and anti-malarial activities of a West African medicinal plant--Picralima nitida. | Semantic Scholar [semanticscholar.org]

- 23. medic.upm.edu.my [medic.upm.edu.my]

- 24. Chemical Composition and Antimicrobial Activities of <i>Picralima nitida</i> Stem Bark Extracts | ChemSearch Journal [ajol.info]

- 25. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

In Silico Prediction of Picraline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary landscape of drug discovery and development, in silico methodologies are paramount for the rapid and cost-effective screening and characterization of novel therapeutic agents. These computational techniques enable researchers to predict the bioactivity of molecules, evaluate their pharmacokinetic profiles, and elucidate their mechanisms of action before embarking on resource-intensive experimental studies. This guide provides a comprehensive technical overview of the application of core in silico methods to predict the bioactivity of picraline (B586500), an indole (B1671886) alkaloid with documented therapeutic potential.

This compound is a constituent of plants such as Picralima nitida and Alstonia macrophylla, which have a history of use in traditional medicine for treating ailments like malaria, diarrhea, and pain.[1] Scientific investigations have revealed its anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, this compound and related alkaloids have been identified as inhibitors of sodium-glucose cotransporters (SGLT1 and SGLT2), suggesting a potential therapeutic application in diabetes management.[1][2]

This technical guide will delineate a systematic in silico workflow to predict and rationalize the bioactivities of this compound. We will cover methodologies for target identification, molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The objective is to provide a detailed framework for researchers to leverage computational tools in the exploration of this compound and other natural products as potential drug candidates.

Known and Predicted Bioactivities of this compound

This compound has been associated with a range of biological activities, primarily attributed to its interaction with various molecular targets.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling cascade is a pivotal regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of this pathway.

Analgesic Activity

The analgesic properties of this compound are likely linked to its interaction with opioid receptors.[3] Binding studies have indicated that this compound interacts with mu (µ), kappa (κ), and delta (δ) opioid receptors with varying affinities. This interaction provides a molecular basis for its traditional use as a painkiller.

SGLT Inhibition and Antidiabetic Potential

In Silico Prediction Workflow

The following sections detail a hypothetical but methodologically sound in silico workflow for the comprehensive bioactivity prediction of this compound.

References

Picraline: A Comprehensive Technical Guide to a Bioactive Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500) is a monoterpenoid indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family, a class of structurally complex natural products found predominantly in plants of the Apocynaceae family. First isolated from Alstonia scholaris, this compound and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural occurrence, biosynthetic pathway, and its role as a secondary metabolite with therapeutic potential. Key biological activities, including its interactions with opioid receptors and sodium-glucose cotransporters, are discussed in detail. This document also includes a compilation of quantitative bioactivity data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (IUPAC name: methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate) is a naturally occurring alkaloid with a complex polycyclic structure.[1] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms against herbivores and pathogens.[2][3][4] Its intricate chemical architecture has made it a challenging target for total synthesis, and its diverse pharmacological profile has established it as a promising lead compound for drug discovery.[5]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a rigid pentacyclic core, which is a hallmark of the akuammiline alkaloids.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₅ | |

| Molecular Weight | 410.47 g/mol | |

| CAS Number | 2671-32-1 | |

| Appearance | White powder | |

| SMILES | CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC | |

| InChI Key | DXTJMQCRVFWNBD-FTHDSKJGSA-N |

Natural Occurrence

This compound is primarily isolated from various species of the Apocynaceae family, which is renowned for producing a rich diversity of bioactive alkaloids. Notable plant sources of this compound and its derivatives include:

-

Alstonia scholaris : The leaves and bark of this plant are a well-documented source of this compound and related alkaloids.

-

Alstonia macrophylla : This species is another significant source of this compound and other akuammiline-type alkaloids.

-

Picralima nitida : The seeds of this West African tree, commonly known as "akuamma," contain a complex mixture of alkaloids, including this compound.

-

Rauvolfia volkensii and Rauvolfia oreogiton : These species have also been reported to contain this compound and its derivatives.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that is characteristic of monoterpenoid indole alkaloids. The pathway originates from the shikimate pathway, which provides the tryptamine (B22526) unit, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the iridoid precursor, secologanin (B1681713).

The key steps in the biosynthesis of the akuammiline core, from which this compound is derived, are as follows:

-

Strictosidine (B192452) Synthesis: Tryptamine and secologanin are condensed by strictosidine synthase (STR) to form strictosidine.

-

Formation of Geissoschizine: Strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to form a reactive aglycone, which is then converted to geissoschizine.

-

Cyclization to the Akuammiline Skeleton: The pivotal step is the oxidative cyclization of geissoschizine. This reaction is catalyzed by a cytochrome P450 enzyme known as rhazimal synthase (RHS), which facilitates the formation of a C7-C16 bond to produce the intermediate, rhazimal.

-

Formation of Rhazimol: Rhazimal is then reduced by a rhazimal reductase (RHR) to form rhazimol.

-

Tailoring Reactions: The final steps leading to this compound involve a series of tailoring reactions, including acetylations and other modifications, catalyzed by enzymes such as acetyltransferases. While the complete sequence of these final enzymatic steps is still under active investigation, it is understood that these modifications of the akuammiline scaffold lead to the structural diversity observed in this class of alkaloids.

Biological Activities and Pharmacological Role

This compound and its derivatives exhibit a range of biological activities, making them attractive candidates for further pharmacological investigation.

Opioid Receptor Binding

This compound has been shown to bind to opioid receptors, which are key targets for pain management. Its affinity for different opioid receptor subtypes varies, suggesting a potential for developing analgesics with a unique pharmacological profile.

Table 2: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Kᵢ (μM) | Reference |

| μ-opioid receptor | 132 | |

| κ-opioid receptor | 2.38 | |

| δ-opioid receptor | 98.8 |

The interaction of this compound with opioid receptors, particularly its higher affinity for the kappa-opioid receptor, suggests a potential role in modulating pain perception. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.

Inhibition of Sodium-Glucose Cotransporters (SGLT)

This compound-type alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory activity against sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. SGLT2 inhibitors are an established class of drugs for the treatment of type 2 diabetes. The discovery of natural products with SGLT inhibitory activity opens new avenues for the development of novel antidiabetic agents.

Table 3: SGLT Inhibitory Activity of this compound Derivatives

| Compound | SGLT1 IC₅₀ (μM) | SGLT2 IC₅₀ (μM) | Reference |

| Alstiphyllanine E | - | - | |

| Alstiphyllanine F | - | - | |

| 10-Methoxy-N(1)-methylburnamine-17-O-veratrate | 4.0 | 0.5 | |

| Alstiphyllanine D | 5.0 | 2.0 |

Note: Specific IC₅₀ values for Alstiphyllanine E and F were described as "moderate" in the source but not quantified.

Inhibition of SGLT2 in the proximal tubules of the kidneys leads to a reduction in glucose reabsorption, resulting in increased urinary glucose excretion and a lowering of blood glucose levels. Downstream signaling effects of SGLT2 inhibition are multifaceted and contribute to cardiovascular and renal protective benefits. These include modulation of pathways such as AMPK and SIRT1, leading to reduced inflammation and oxidative stress.

Anticancer Activity

Several studies have reported the potential antitumor effects of this compound and related alkaloids. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, alkaloids from Alstonia species have demonstrated cytotoxic activity against human lung cancer cell lines. The exact mechanisms of action are still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, as well as for key in vitro bioassays.

Extraction and Isolation of this compound from Alstonia macrophylla

This protocol is adapted from methods described for the isolation of alkaloids from Alstonia species.

-

Plant Material Preparation: Air-dry the leaves of Alstonia macrophylla at room temperature for several days, then grind into a fine powder.

-

Extraction: Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 3-5 days with occasional stirring. Decant the ethanol extract and concentrate it using a rotary evaporator.

-

Acid-Base Extraction:

-

Suspend the concentrated ethanolic extract in 3% (w/v) tartaric acid with continuous stirring.

-

Filter the acidic solution to remove non-alkaloidal precipitates.

-

Basify the filtrate to pH 9-10 with ammonium (B1175870) hydroxide.

-

Extract the aqueous basic solution multiple times with chloroform (B151607).

-

-

Purification:

-

Combine the chloroform extracts and concentrate under reduced pressure to obtain the crude alkaloid mixture.

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing this compound.

-

Further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

References

- 1. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]